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Abstract

This technical guide provides a comprehensive overview of C17:1 Anandamide (N-
heptadecenoyl-ethanolamine), a novel and increasingly significant bioactive lipid. While
structurally similar to the well-studied endocannabinoid Anandamide (AEA), C17:1
Anandamide possesses a unique seventeen-carbon, monounsaturated acyl chain that may
confer distinct biochemical and pharmacological properties. This document details its known
biological roles, summarizes key quantitative data, provides established experimental protocols
for its study, and visualizes its putative signaling pathways. This guide is intended to serve as a
foundational resource for researchers investigating the therapeutic potential and physiological
significance of this emerging N-acylethanolamine.

Introduction

N-acylethanolamines (NAESs) are a class of lipid mediators that play crucial roles in a variety of
physiological processes, including neurotransmission, inflammation, and energy metabolism.
The most extensively studied NAE is N-arachidonoylethanolamine (Anandamide, AEA), an
endogenous ligand for the cannabinoid receptors CB1 and CB2. C17:1 Anandamide, or 10Z-
heptadecenoylethanolamide, is a less common NAE distinguished by its odd-chain
monounsaturated fatty acid structure. Initially utilized as an internal standard in mass
spectrometry due to its structural similarity to other endocannabinoids, recent research has
highlighted its potential as a bioactive molecule in its own right, particularly in the context of

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b11936555?utm_src=pdf-interest
https://www.benchchem.com/product/b11936555?utm_src=pdf-body
https://www.benchchem.com/product/b11936555?utm_src=pdf-body
https://www.benchchem.com/product/b11936555?utm_src=pdf-body
https://www.benchchem.com/product/b11936555?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cocaine-induced endocannabinoid signaling.[1] This guide aims to consolidate the current
knowledge on C17:1 Anandamide to facilitate further investigation into its unique biological
functions.

Biochemical Properties and Quantitative Data

Understanding the specific biochemical interactions of C17:1 Anandamide is crucial for
elucidating its physiological role. While comprehensive quantitative data remains an active area
of research, this section summarizes the available information.

Table 1: Physicochemical Properties of C17:1 Anandamide

Property Value Source
Molecular Formula C19H37NO2 [2]
Molecular Weight 311.50 g/mol [2]
Exact Mass 311.2824 [2]

10z-

heptadecenoylethanolamide,
Synonyms [11[2]

N-heptadecenoyl-
ethanolamine

Purity >99% (commercially available)  [2]

Storage Temperature -20°C [2]

Table 2: Receptor Binding and Enzyme Interaction Data (Comparative)

CB1 Receptor CB2 Receptor

L o L NAAA
Compound Binding Binding FAAH Kinetics
o . o . Substrate

Affinity (Ki) Affinity (Ki)
Anandamide

61 - 543 nM 279 - 1940 nM Yes (Hydrolyzed) No
(AEA)
Cl7:1 Data not Data not Putative

. . . Yes[1]

Anandamide available available Substrate
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Note: Specific quantitative data for C17:1 Anandamide's binding affinity to cannabinoid
receptors and its kinetics with FAAH are not yet available in the public domain. The information
provided for AEA is for comparative purposes. The use of C17:1 Anandamide as a substrate
for N-acylethanolamine acid amidase (NAAA) has been noted.[1]

Signaling Pathways

The signaling pathways of C17:1 Anandamide are presumed to be similar to those of other N-
acylethanolamines, primarily involving interaction with cannabinoid receptors and subsequent
downstream signaling cascades. However, its specific receptor affinities and potential for
biased agonism are yet to be determined.

Putative Biosynthesis Pathway

The biosynthesis of N-acylethanolamines, including likely C17:1 Anandamide, occurs on-
demand from membrane phospholipids. The canonical pathway involves a two-step enzymatic
process.

Biosynthesis
. : Phosphatidylcholine (PC)
Ghosphaﬂdylethanolamme (PED (with C17:1 acyl chain))

N-Acyltrahsferase (NAT)

N-heptadecenoyl-
phosphatidylethanolamine (NAPE C17:1)

NAPE-PLD

(Cl?:l Anandamide) (Phosphatidic Acid)

Click to download full resolution via product page

Caption: Putative biosynthesis pathway of C17:1 Anandamide.
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Putative Signaling and Degradation Pathway

Once synthesized, C17:1 Anandamide is likely released into the extracellular space to interact
with target receptors. Its signaling is terminated by cellular uptake and subsequent enzymatic

degradation.

Receptor Binding & Signaling

Ci7:1 Anandamide\
(Extracellular) )

Putative
Transport¢

=

Cellular U%take & Degradation

C17:1 Anandamide
(Intracellular)

G-Protein Signaling
(e.g., \CAMP, tMAPK)

Heptadecenoic Acid +
Ethanolamine

Click to download full resolution via product page

Caption: Putative signaling and degradation pathway of C17:1 Anandamide.

Experimental Protocols

The following protocols are based on established methods for the analysis of anandamide and
other N-acylethanolamines and can be adapted for the study of C17:1 Anandamide.

Quantification by LC-MS/MS
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This protocol outlines a general procedure for the extraction and quantification of C17:1
Anandamide from biological matrices.

Workflow Diagram:

Biological Sample
(e.g., Plasma, Tissue Homogenate)

:

Add Internal Standard
(e.g., C17:1 Anandamide-d4)

:

Liquid-Liquid Extraction
(e.g., with Ethyl Acetate/Hexane)

:

Evaporate & Reconstitute
in Mobile Phase

:

LC-MS/MS Analysis
(C18 column, ESI+)

Click to download full resolution via product page
Caption: Workflow for LC-MS/MS quantification of C17:1 Anandamide.
Materials:
» Biological matrix (e.g., plasma, brain tissue)

e C17:1 Anandamide analytical standard
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Deuterated C17:1 Anandamide internal standard (if available)

Acetonitrile, Methanol, Ethyl Acetate, Hexane (LC-MS grade)

Formic acid

Centrifuge, Nitrogen evaporator

Procedure:

Sample Preparation: To 100 pL of plasma or tissue homogenate, add 10 uL of the internal
standard solution.

Protein Precipitation: Add 300 pL of cold acetonitrile, vortex for 30 seconds, and centrifuge at
10,000 x g for 10 minutes at 4°C.

Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of ethyl
acetate/hexane (9:1, v/v). Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and
evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 pL
of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient
elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile
with 0.1% formic acid). Detection is achieved by tandem mass spectrometry in positive
electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion
transition for C17:1 Anandamide.

Table 3: Exemplary LC-MS/MS Parameters
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Parameter Setting

Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 um)
Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.3 mL/min

lonization Mode ESI+

Precursor lon (m/z) 312.3 [M+H]*+

Product lon (m/z) 62.1 (ethanolamine fragment)

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of
C17:1 Anandamide for CB1 and CB2 receptors.

Workflow Diagram:
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Prepare Receptor Membranes
(CB1 or CB2 expressing cells)

Prepare FAAH Source
(e.g., rat liver microsomes)

Incubate Membranes with: Incubate FAAH with
- Radioligand (e.g., [BH]CP55,940) C17:1 Anandamide
- C17:1 Anandamide (varying conc.) (varying concentrations)
Rapid Filtration Stop Reaction
(to separate bound from free radioligand) (e.g., add cold acetonitrile)
Scintillation Counting Quantify Product Formation
(to measure bound radioactivity) (e.g., Heptadecenoic Acid by LC-MS/MS)

.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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